4-benzyl 1-(tert-butyl) (R)-2-isopropylpiperazine-1,4-dicarboxylate

Catalog No.
S14616370
CAS No.
M.F
C20H30N2O4
M. Wt
362.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-benzyl 1-(tert-butyl) (R)-2-isopropylpiperazine-...

Product Name

4-benzyl 1-(tert-butyl) (R)-2-isopropylpiperazine-1,4-dicarboxylate

IUPAC Name

4-O-benzyl 1-O-tert-butyl 2-propan-2-ylpiperazine-1,4-dicarboxylate

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C20H30N2O4/c1-15(2)17-13-21(11-12-22(17)19(24)26-20(3,4)5)18(23)25-14-16-9-7-6-8-10-16/h6-10,15,17H,11-14H2,1-5H3

InChI Key

XPFWYZBCZDVRJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2

4-Benzyl 1-(tert-butyl) (R)-2-isopropylpiperazine-1,4-dicarboxylate, also known as (R)-4-benzyl 1-tert-butyl 2-isopropylpiperazine-1,4-dicarboxylate, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This molecule has the molecular formula C21H31N2O4 and a molecular weight of approximately 385.49 g/mol. It is characterized by the presence of two chiral centers, resulting in four possible stereoisomers, with the (R)-isomer being the most studied for its biological activity .

This compound appears as a yellowish solid with a melting point ranging from 120°C to 122°C. It demonstrates solubility in organic solvents like dimethyl sulfoxide and methanol, while its solubility in water is limited. The structural composition includes two carboxylate groups and a benzyl group, contributing to its unique physicochemical properties.

The chemical reactivity of 4-benzyl 1-(tert-butyl) (R)-2-isopropylpiperazine-1,4-dicarboxylate primarily involves nucleophilic substitutions and condensation reactions typical of piperazine derivatives. The synthesis of this compound typically involves multiple steps, including:

  • Formation of tert-butyl carbamate: This is achieved through the reaction of tert-butyl isocyanate with (R)-2-amino-2-methyl-1-propanol.
  • Amination: The benzylamine reacts with the tert-butyl carbamate to yield the benzyl carbamate.
  • Piperazine ring formation: Reaction with 1,4-dibromobutane introduces the piperazine structure.
  • Protection and functionalization: The piperazine ring is protected using a tert-butoxycarbonyl group while introducing benzyl and isopropyl groups through appropriate reagents.

The (R)-isomer of 4-benzyl 1-(tert-butyl) (R)-2-isopropylpiperazine-1,4-dicarboxylate has shown promising pharmacological activity. It acts as a positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in various neurological disorders. Research indicates potential therapeutic applications for this compound in treating conditions such as Alzheimer's disease, schizophrenia, and depression .

The synthesis of 4-benzyl 1-(tert-butyl) (R)-2-isopropylpiperazine-1,4-dicarboxylate can be summarized as follows:

  • Condensation Reaction: Combine tert-butyl isocyanate with (R)-2-amino-2-methyl-1-propanol to produce tert-butyl carbamate.
  • Amination: React the tert-butyl carbamate with benzylamine to form the benzyl carbamate.
  • Piperazine Formation: Introduce the piperazine moiety by reacting with 1,4-dibromobutane.
  • Functionalization: Protect the piperazine ring and introduce other substituents using specific reagents.

Characterization techniques such as nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

The primary applications of 4-benzyl 1-(tert-butyl) (R)-2-isopropylpiperazine-1,4-dicarboxylate are in medicinal chemistry and pharmacology. Its role as a positive allosteric modulator makes it a candidate for research into treatments for neurological disorders. Additionally, its unique structure may lead to further exploration in drug design and development aimed at enhancing cognitive function or alleviating psychiatric symptoms .

Interaction studies involving 4-benzyl 1-(tert-butyl) (R)-2-isopropylpiperazine-1,4-dicarboxylate focus on its modulation of metabotropic glutamate receptors. These studies are crucial for understanding how this compound interacts at the molecular level within biological systems and its potential effects on neurotransmission and receptor signaling pathways involved in various neurological conditions .

Several compounds share structural similarities with 4-benzyl 1-(tert-butyl) (R)-2-isopropylpiperazine-1,4-dicarboxylate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
(S)-tert-butyl 4-benzyl-2-isopropylpiperazine-1-carboxylateC20H30N2O4Contains similar piperazine structure but differs in stereochemistry
(R)-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylateC18H26N2O5Hydroxymethyl substituent alters biological activity profile
(S)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylic acidC18H26N2O3Variation in side chain affects receptor interactions

These compounds highlight the uniqueness of 4-benzyl 1-(tert-butyl) (R)-2-isopropylpiperazine-1,4-dicarboxylate in terms of its specific biological activity and potential therapeutic applications .

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Exact Mass

362.22055744 g/mol

Monoisotopic Mass

362.22055744 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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